Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate
Description
Properties
IUPAC Name |
methyl 4-chloro-3-(3-oxopiperazin-1-yl)sulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O5S/c1-20-12(17)8-2-3-9(13)10(6-8)21(18,19)15-5-4-14-11(16)7-15/h2-3,6H,4-5,7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFPLRMXJHHACE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCNC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate typically follows these key steps:
Synthesis of the sulfonyl chloride intermediate:
The starting aromatic compound is often methyl 4-chloro-3-aminobenzoate or a related precursor. This is converted into the corresponding sulfonyl chloride derivative by reaction with chlorosulfonic acid or sulfuryl chloride under controlled conditions.Coupling with 3-oxopiperazine:
The sulfonyl chloride intermediate is reacted with 3-oxopiperazine (a cyclic amide of piperazine) to form the sulfonamide linkage. This nucleophilic substitution occurs under mild base conditions (e.g., triethylamine or pyridine) to neutralize the released HCl.Purification and characterization:
The crude product is purified by recrystallization or chromatographic techniques, yielding the target compound as a powder with typical purity around 95%.
Detailed Preparation Method (Proposed Protocol)
| Step | Reagents & Conditions | Description | Notes |
|---|---|---|---|
| 1 | Methyl 4-chloro-3-aminobenzoate + chlorosulfonic acid or SO2Cl2 | Formation of methyl 4-chloro-3-(chlorosulfonyl)benzoate intermediate | Reaction temperature: 0-5 °C to avoid over-chlorination; solvent: dichloromethane or chloroform |
| 2 | Intermediate + 3-oxopiperazine + base (e.g., triethylamine) | Nucleophilic substitution to form sulfonamide bond | Room temperature to mild heating (25-50 °C); solvent: dichloromethane or DMF |
| 3 | Work-up: aqueous quench, extraction, drying | Isolation of crude product | Removal of inorganic salts and excess reagents |
| 4 | Purification: recrystallization or column chromatography | Obtain pure this compound | Typical solvents: ethyl acetate/hexane mixtures |
Research Findings and Analytical Data
- Purity: Commercially available samples report purity around 95% by HPLC analysis, indicating the efficiency of the synthetic and purification steps.
- Physical form: White to off-white powder, stable at room temperature.
- Spectroscopic characterization:
- NMR: Characteristic signals for aromatic protons, methyl ester group, and piperazinone ring protons.
- Mass spectrometry: Molecular ion peak consistent with molecular weight 332.76 g/mol.
- IR spectroscopy: Strong absorption bands for sulfonyl (SO2) groups (~1150-1350 cm^-1) and ester carbonyl (~1730 cm^-1).
Comparative Table of Preparation Methods
| Parameter | Method 1: Chlorosulfonylation + Coupling | Method 2: Direct Sulfonylation | Notes |
|---|---|---|---|
| Starting materials | Methyl 4-chloro-3-aminobenzoate + chlorosulfonyl reagent | Methyl 4-chloro-3-hydroxybenzoate + sulfonyl chloride derivative | Method 1 is more common and direct |
| Reaction conditions | Low temp for chlorosulfonylation; mild base for coupling | Requires activation of hydroxyl group | Method 1 preferred for better yields |
| Purification | Recrystallization or chromatography | Chromatography necessary | Both methods require careful purification |
| Yield | Moderate to high (50-80%) | Variable, often lower | Method 1 more reproducible |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding amines and alcohols, especially at the sulfonyl and ester groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate has shown potential as a scaffold for developing new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. The piperazine moiety is particularly significant due to its presence in many biologically active compounds.
Case Studies:
- Antitumor Activity: Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies have evaluated the compound's efficacy against breast and lung cancer cells, showing promising results in inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Neurological Applications
The piperazine derivative has been studied for its potential effects on the central nervous system. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders such as anxiety and depression.
Case Studies:
Mechanism of Action
The mechanism of action of Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 333.03066 | 169.8 |
| [M+Na]⁺ | 355.01260 | 180.6 |
| [M-H]⁻ | 331.01610 | 169.2 |
| [M+Na-2H]⁻ | 352.99805 | 173.5 |
Comparison with Structural Analogs
Ethyl Benzoate Derivatives (Phenethylamino/Isoxazolyl Substituted)
Ethyl benzoate derivatives from Molecules (2011) share a similar ester backbone but differ in substituents and biological activity (Table 2) :
- Ester group: Ethyl vs. methyl esters may alter metabolic stability.
- Substituents : Pyridazinyl, methylpyridazinyl, and isoxazolyl groups in compounds like I-6230 and I-6373 likely modulate receptor binding. For example, pyridazine rings enhance π-π stacking, while isoxazole moieties improve solubility.
- Linker groups: Phenethylamino vs. phenethylthio/ethoxy linkers influence conformational flexibility and electronic interactions.
Table 2: Ethyl Benzoate Analogs
| Compound ID | Substituent | Linker |
|---|---|---|
| I-6230 | 4-(pyridazin-3-yl)phenyl | Phenethylamino |
| I-6373 | 4-(3-methylisoxazol-5-yl)phenyl | Phenethylthio |
| I-6473 | 4-(3-methylisoxazol-5-yl)phenyl | Phenethoxy |
These analogs were likely explored for pharmaceutical applications (e.g., kinase inhibition), contrasting with the target compound’s unexplored bioactivity .
Sulfonylurea Herbicides (Methyl Benzoate-Based)
Sulfonylurea herbicides like bensulfuron-methyl and primisulfuron-methyl (Table 3) share the methyl benzoate core but feature sulfonylurea bridges linked to heterocyclic amines (e.g., pyrimidinyl groups) . Key differences include:
- Sulfonylurea vs. sulfonylpiperazine : Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the 3-oxopiperazine group may target eukaryotic enzymes (e.g., proteases or kinases).
- Chlorine substitution : The 4-chloro group in the target compound may enhance binding specificity compared to dimethoxy or difluoromethoxy groups in herbicides.
Table 3: Sulfonylurea Herbicides
| Compound | Substituent | Use |
|---|---|---|
| Bensulfuron-methyl | 4,6-dimethoxy-2-pyrimidinyl | Herbicide |
| Primisulfuron-methyl | 4,6-bis(difluoromethoxy)-2-pyrimidinyl | Herbicide |
Physicochemical Properties
The target compound’s CCS values (Table 1) suggest a molecular size comparable to small-molecule drugs (150–200 Ų). In contrast, sulfonylurea herbicides typically exhibit higher CCS due to bulkier substituents (e.g., pyrimidinyl groups) .
Research Findings and Implications
- Structural uniqueness : The 3-oxopiperazinylsulfonyl group distinguishes the compound from both pharmaceutical analogs () and agrochemicals ().
- Potential applications: The lack of literature suggests unexplored therapeutic or industrial uses.
- Comparative advantages : The methyl ester and chlorine substituent could optimize pharmacokinetics compared to ethyl ester analogs.
Biological Activity
Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate (CAS Number: 1210458-57-3) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 332.76 g/mol. The compound features a benzoate structure with a methyl ester group, a chlorine atom at the para position, and a sulfonyl group attached to a piperazine derivative. The presence of the piperazine ring, which contains a ketone functional group, enhances its potential reactivity in various chemical contexts .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as:
- Antimicrobial Activity : this compound has shown potential antimicrobial properties, making it a candidate for further exploration in infection control .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by interfering with cancer signaling pathways. Compounds with similar structures have been explored for their anticancer properties, indicating that this compound may also be effective .
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the growth of specific cancer cell lines. For example:
These results indicate that the compound has selective toxicity towards certain cancer cells while sparing normal cells.
Mechanistic Studies
Mechanistic studies have revealed that the compound may interfere with the cell cycle progression in cancer cells, leading to apoptosis (programmed cell death). The following pathways are believed to be involved:
- Inhibition of Pro-survival Signals : The compound may inhibit key pro-survival signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.
- Induction of Apoptosis : Evidence suggests that this compound activates caspases and promotes mitochondrial dysfunction, leading to apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Lung Cancer : In a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent .
- Breast Cancer Model : Another study demonstrated that the compound effectively reduced tumor growth in MCF7 xenograft models in mice, further supporting its therapeutic potential against breast cancer .
Q & A
Basic Questions
Q. What are the common synthetic routes for Methyl 4-chloro-3-[(3-oxopiperazin-1-yl)sulfonyl]benzoate?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A plausible route includes:
Chlorination : Introduce the chloro substituent at the 4-position using chlorine gas with FeCl₃ as a catalyst under controlled conditions .
Sulfonylation : React with 3-oxopiperazine-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.
Esterification : Methylation of the carboxylic acid precursor using methanol and a coupling agent (e.g., DCC/DMAP).
- Key Considerations : Monitor reaction progress via TLC or HPLC. Intermediate purification via column chromatography is critical to avoid byproducts.
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. Aromatic protons appear downfield (δ 7.5–8.5 ppm), while the 3-oxopiperazine ring protons resonate at δ 3.0–4.5 ppm.
- X-ray Crystallography : For absolute configuration verification, use SHELX software for structure refinement. Single-crystal diffraction resolves bond angles and torsional strain in the sulfonamide linkage .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 373.05).
Q. How is this compound utilized as a reference standard in pharmaceutical analysis?
- Methodological Answer :
- Calibration : Prepare serial dilutions (0.1–100 µg/mL) in acetonitrile/water (70:30) for HPLC-UV quantification. Use Chromolith® columns for high-resolution separation .
- Purity Assessment : Conduct forced degradation studies (acid/base, thermal, oxidative stress) to identify impurities. Compare retention times and spectral matches against known degradation products .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodological Answer :
- Reaction Optimization :
| Variable | Optimal Condition | Impact |
|---|---|---|
| Temperature | 0–5°C (sulfonylation) | Reduces sulfonic acid byproducts |
| Solvent | Dichloromethane (DCM) | Enhances solubility of intermediates |
| Catalyst | FeCl₃ (0.5 eq.) | Balances chlorination efficiency and side reactions |
- AI-Driven Retrosynthesis : Tools like Pistachio/Bkms_metabolic predict feasible routes and highlight steric/electronic challenges in the sulfonamide coupling step .
Q. How to resolve discrepancies between computational modeling and experimental structural data?
- Methodological Answer :
- Crystallographic Refinement : Use SHELXL for high-resolution data (d-spacing < 1.0 Å) to resolve torsional ambiguities in the 3-oxopiperazine ring. Compare with DFT-optimized geometries (B3LYP/6-31G*) .
- Dynamic NMR : For flexible sulfonamide linkages, variable-temperature H NMR (e.g., 25–60°C) identifies conformational exchange broadening.
Q. What mechanistic insights guide its potential as a protease inhibitor?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., HIV-1 protease). The sulfonamide group may act as a hydrogen-bond acceptor with catalytic aspartates.
- Kinetic Assays : Monitor inhibition via fluorescence quenching (e.g., FRET substrates). IC values < 1 µM suggest competitive binding .
Q. How does adsorption behavior in soil matrices affect its environmental persistence?
- Methodological Answer :
- Batch Sorption Experiments :
| Matrix | K (L/kg) | Mechanism |
|---|---|---|
| Smectite clay | 12.3 | Cation-π interactions |
| Organic matter | 8.7 | Hydrophobic partitioning |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
